4-chloro-N,N-diethylpyridine-2-carboxamide
Overview
Description
“4-chloro-N,N-diethylpyridine-2-carboxamide” is a chemical compound with the molecular formula C10H13ClN2O12. It is used for proteomics research3.
Synthesis Analysis
An efficient methodology for the synthesis of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide has been successfully achieved through ring lithiation using 2.2 equivalents of lithium diisopropylamide (LDA) in THF4.
Molecular Structure Analysis
The crystal structure of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide has been determined by single crystal X-ray diffraction. The diselenide crystallizes in the monoclinic system (C2/c) with a torsional angle of the selenium atoms attached to pyridyl rings (-C1–Se–Se–C1-) is −77.5 (1)56.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-chloro-N,N-diethylpyridine-2-carboxamide”. More research is needed in this area.Physical And Chemical Properties Analysis
The molecular weight of “4-chloro-N,N-diethylpyridine-2-carboxamide” is 212.68 g/mol3. It has a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 11. The exact mass is 184.0403406 g/mol, and the monoisotopic mass is also 184.0403406 g/mol1. The topological polar surface area is 33.2 Ų, and it has a heavy atom count of 121.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related pyridine carboxamides involves various strategies that optimize reaction conditions to achieve high yields and purity. For example, a study on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides demonstrates methodologies to obtain these compounds with confirmed structures through IR, 1H NMR, and ESI-MS techniques, highlighting the importance of these compounds in chemical research (Pan Qing-cai, 2011).
Biological Applications
- Research into related compounds has shown promising antitumor and antimicrobial activities. For example, studies on antitumor agents involving acridine derivatives reveal structure-activity relationships that contribute to their efficacy against various cancer cell lines (G. Rewcastle et al., 1986; D. Jaramillo et al., 2006). Additionally, research on 5-chloro-N-phenylpyrazine-2-carboxamides has shown significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in addressing antimicrobial resistance (J. Zítko et al., 2013).
Potential in Drug Development
- The exploration of 4-chloro-N,N-diethylpyridine-2-carboxamide derivatives in drug development highlights the compound's versatility. Quantum chemical calculations, spectroscopic investigations, and molecular docking analyses of related molecules underscore their potential in designing new therapeutics, with studies demonstrating interactions with target proteins and suggesting pathways for the development of novel drugs (K. Aarthi et al., 2020).
Safety And Hazards
The safety and hazards associated with “4-chloro-N,N-diethylpyridine-2-carboxamide” are not clearly defined in the available literature. It is recommended to handle this compound with appropriate safety measures.
Future Directions
The future directions for the study and application of “4-chloro-N,N-diethylpyridine-2-carboxamide” are not clearly defined in the available literature. Given its use in proteomics research3, it may have potential applications in the field of biochemistry and molecular biology. Further research is needed to explore these possibilities.
properties
IUPAC Name |
4-chloro-N,N-diethylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQILWMQVLDJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368896 | |
Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826404 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N,N-diethylpyridine-2-carboxamide | |
CAS RN |
851903-41-8 | |
Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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